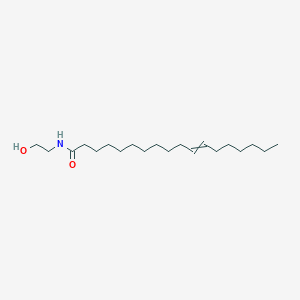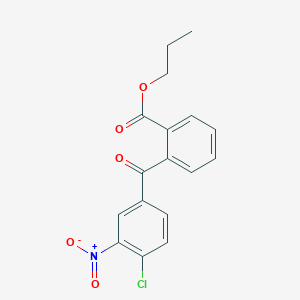
bromozinc(1+);penta-1,4-dienylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is an organometallic compound that features a bromozinc cation coordinated to a penta-1,4-dienylsulfanylbenzene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);penta-1,4-dienylsulfanylbenzene typically involves the reaction of a penta-1,4-dienylsulfanylbenzene precursor with a bromozinc reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the bromozinc species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
化学反応の分析
Types of Reactions
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organozinc species.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organometallic species with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which bromozinc(1+);penta-1,4-dienylsulfanylbenzene exerts its effects involves the coordination of the bromozinc cation to the penta-1,4-dienylsulfanylbenzene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Bromozinc(1+);penta-1,4-dienylbenzene
- Bromozinc(1+);penta-1,4-dienylthiobenzene
Uniqueness
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
137905-38-5 |
|---|---|
分子式 |
C11H11BrSZn |
分子量 |
320.6 g/mol |
IUPAC名 |
bromozinc(1+);penta-1,4-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H11S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
RFDCZPWVPPFCCT-UHFFFAOYSA-M |
正規SMILES |
C=C[CH-]C=CSC1=CC=CC=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


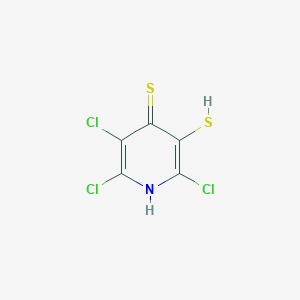
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


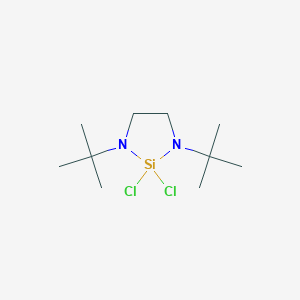

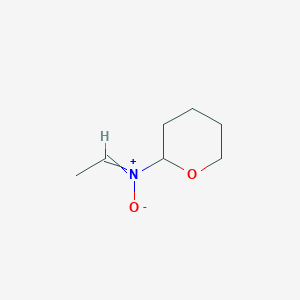
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)


